4-Methyl-1-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-octene is an organic compound with the molecular formula C₉H₁₈. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of linear alpha olefins, which are widely used in various industrial applications due to their reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-octene can be synthesized through several methods. One common approach involves the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process can be catalyzed by various metal complexes, such as those containing nickel or titanium .
Industrial Production Methods
In industrial settings, this compound is often produced through the trimerization of ethylene. This method involves the use of specific catalysts that promote the formation of C₉ alkenes from ethylene. The process is highly selective and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as aldehydes and acids.
Hydroformylation: This reaction involves the addition of a formyl group (CHO) to the double bond, producing aldehydes.
Hydrogenation: This reaction adds hydrogen to the double bond, converting the alkene into an alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Hydroformylation: This reaction typically uses a combination of carbon monoxide (CO) and hydrogen (H₂) in the presence of a rhodium or cobalt catalyst.
Hydrogenation: Hydrogen gas (H₂) is used in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Nonanal (C₉H₁₈O) and nonanoic acid (C₉H₁₈O₂).
Hydroformylation: Nonanal (C₉H₁₈O).
Hydrogenation: 4-Methyloctane (C₉H₂₀).
Scientific Research Applications
4-Methyl-1-octene has several applications in scientific research and industry:
Biology: It serves as a model compound in studies of alkene reactivity and enzyme-catalyzed transformations.
Mechanism of Action
The mechanism by which 4-Methyl-1-octene exerts its effects depends on the specific reaction it undergoes. For example:
Hydroformylation: The reaction proceeds through the formation of a metal-alkyl intermediate, followed by the insertion of carbon monoxide and hydrogen to form the aldehyde product.
Oxidation: The double bond is attacked by the oxidizing agent, leading to the formation of intermediate species that eventually yield the oxygenated products.
Comparison with Similar Compounds
4-Methyl-1-octene can be compared with other linear alpha olefins, such as:
1-Octene (C₈H₁₆): Similar in structure but lacks the methyl group on the fourth carbon.
1-Hexene (C₆H₁₂): Shorter chain length and different physical properties.
1-Decene (C₁₀H₂₀): Longer chain length and higher boiling point.
The presence of the methyl group in this compound makes it unique, as it influences the compound’s reactivity and physical properties, making it suitable for specific applications where other alkenes might not be as effective.
Properties
CAS No. |
13151-12-7 |
---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
4-methyloct-1-ene |
InChI |
InChI=1S/C9H18/c1-4-6-8-9(3)7-5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI Key |
XWJMQJGSSGDJSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.